N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide
Overview
Description
“N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide” is a chemical compound with the molecular formula C20H14ClNO2 . It is a derivative of naphtho[1,2-b]furan-2-carboxamide .
Synthesis Analysis
The synthesis of naphtho[1,2-b]furan-2-carboxamide derivatives involves an extensive structure-activity relationship (SAR) study. This study probes members of this family that contain a variety of aryl and heteroaryl groups at C-5 of the naphtho[1,2-b]furan-2-carboxamide skeleton and having different chain linker lengths .Scientific Research Applications
Antimicrobial and Antioxidant Activity
N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide and its derivatives have been extensively researched for their antimicrobial and antioxidant properties. Studies demonstrate their effectiveness against various microorganisms, indicating potential applications in treating infections and in products requiring antioxidant capabilities. For instance, Devi et al. (2010) synthesized various Schiff bases and azetidinone derivatives of this compound, showing notable antimicrobial and antioxidant activities. This underscores its potential in pharmaceutical and healthcare industries for developing new treatments and protective agents against oxidative stress and microbial infections (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Anti-inflammatory Activities
The compound and its derivatives have also been studied for their anti-inflammatory properties. Ravindra et al. (2006) synthesized 1,3,4‐Oxadiazoles linked to Naphtho[2,1‐b]furan, which were then evaluated for their antimicrobial and anti-inflammatory activities. This research highlights the potential use of these compounds in developing new anti-inflammatory drugs, providing alternatives in the treatment of inflammatory conditions (Ravindra, Vagdevi, Vaidya, & Padmashali, 2006).
Antibacterial Activities
Further research emphasizes the antibacterial properties of these compounds. Nagarsha et al. (2022) conducted a study on Naphtho[2,1-b]Furan derivatives, revealing their significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding suggests potential applications in developing new antibacterial agents, particularly in addressing antibiotic resistance issues (Nagarsha, Sharanakumar, Ramesh, Kumarswamy, & Latha, 2022).
Structural Studies and Synthesis Techniques
In the realm of chemistry, there is considerable interest in the structural characterization and synthesis of this compound derivatives. Studies like those by Shruthi et al. (2013) provide valuable insights into the methods of synthesizing these compounds and their structural aspects, which is crucial for further chemical research and drug development (Shruthi, Vaidya, Girija, & Shalini, 2013).
Mechanism of Action
Target of Action
Related compounds have been identified as potent antagonists of the melanin-concentrating hormone receptor 1 (mch-r1) .
Mode of Action
It is known that the compound’s structure, particularly the effects of substituents on the aryl and heteroaryl ring located at c-5 of the naphtho[1,2-b]furan-2-carboxamide framework, plays a significant role in its activity .
Biochemical Pathways
Related compounds have been shown to interact with the melanin-concentrating hormone (mch) pathway .
Pharmacokinetics
It has been noted that the compound displays good metabolic stability and low inhibition of cyp450 enzymes .
Result of Action
Related compounds have been shown to have significant antagonist activity against the melanin-concentrating hormone receptor 1 (mch-r1) .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the activity and stability of similar compounds .
Future Directions
Further studies focusing on the improvement of the pharmacokinetic properties of the linked naphtho[1,2-b]furan-2-carboxamides–piperidinylphenylacetamides are now in progress . This suggests that future research could focus on improving the bioavailability and metabolic stability of these compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]benzo[e][1]benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-17-8-4-2-6-14(17)12-22-20(23)19-11-16-15-7-3-1-5-13(15)9-10-18(16)24-19/h1-11H,12H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKZJJSDXVGQQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NCC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188059 | |
Record name | N-[(2-Chlorophenyl)methyl]naphtho[2,1-b]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478249-68-2 | |
Record name | N-[(2-Chlorophenyl)methyl]naphtho[2,1-b]furan-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478249-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Chlorophenyl)methyl]naphtho[2,1-b]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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